molecular formula C6H9ClN2O2 B6172308 4-methyl-3-oxopiperazine-1-carbonyl chloride CAS No. 59702-75-9

4-methyl-3-oxopiperazine-1-carbonyl chloride

Cat. No.: B6172308
CAS No.: 59702-75-9
M. Wt: 176.6
InChI Key:
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Description

4-methyl-3-oxopiperazine-1-carbonyl chloride is an organic compound with the molecular formula C6H9ClN2O2. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a carbonyl chloride group attached to the piperazine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-oxopiperazine-1-carbonyl chloride typically involves the reaction of 4-methyl-3-oxopiperazine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

4-methyl-3-oxopiperazine+SOCl24-methyl-3-oxopiperazine-1-carbonyl chloride+SO2+HCl\text{4-methyl-3-oxopiperazine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-methyl-3-oxopiperazine+SOCl2​→4-methyl-3-oxopiperazine-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-oxopiperazine-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form ureas and carbamates.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-3-oxopiperazine-1-carbonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Bioconjugation: The reactive carbonyl chloride group allows for the attachment of various biomolecules, facilitating the study of protein-ligand interactions.

    Polymer Chemistry: It is employed in the modification of polymers to introduce functional groups that enhance material properties.

    Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and insecticides.

Mechanism of Action

The mechanism of action of 4-methyl-3-oxopiperazine-1-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and bioconjugation processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylpiperazine-1-carbonyl chloride
  • 3-oxopiperazine-1-carbonyl chloride
  • 4-methyl-3-oxopiperidine-1-carbonyl chloride

Comparison

4-methyl-3-oxopiperazine-1-carbonyl chloride is unique due to the presence of both a methyl group and a carbonyl chloride group on the piperazine ring. This combination of functional groups imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. In comparison, similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications.

Properties

CAS No.

59702-75-9

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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